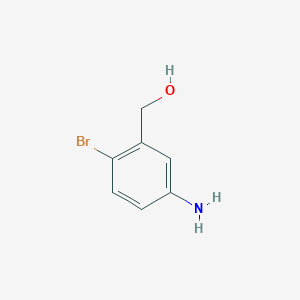

(5-Amino-2-bromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWOEGRWLGUMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752969-45-2 | |

| Record name | (5-amino-2-bromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Amino-2-bromophenyl)methanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (5-Amino-2-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Synthetic Intermediate

This compound is a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an amine, a bromine atom, and a primary alcohol—makes it a highly versatile building block. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of a reliable synthetic pathway to this compound, followed by a comprehensive overview of its characterization.

Strategic Synthesis: Reduction of 2-Amino-5-bromobenzoic Acid

The most direct and efficient synthesis of this compound involves the selective reduction of the carboxylic acid moiety of 2-amino-5-bromobenzoic acid. This transformation is effectively achieved using a borane complex, a reagent known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups.

Causality in Experimental Design

-

Choice of Precursor: 2-Amino-5-bromobenzoic acid serves as an ideal starting material. It is commercially available and possesses the requisite arrangement of substituents on the aromatic ring[1][2].

-

Selection of Reducing Agent: Borane tetrahydrofuran complex (BH₃·THF) is the reagent of choice. Unlike other reducing agents like lithium aluminum hydride (LAH), borane complexes can reduce carboxylic acids to alcohols without affecting other potentially reactive groups like the aromatic bromine. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol[3][4].

-

Reaction Conditions: The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the premature quenching of the highly reactive borane reagent[3]. An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture and oxygen, ensuring the integrity of the reactants. The initial addition of the borane solution is performed at a reduced temperature (ice bath) to manage the exothermic nature of the reaction and prevent potential side reactions. The reaction is then allowed to proceed to completion at room temperature[3].

Synthetic Workflow Diagram

The following diagram illustrates the single-step reduction process from the starting material to the final product.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Objective: To synthesize this compound via the reduction of 2-amino-5-bromobenzoic acid.

Materials:

-

2-Amino-5-bromobenzoic acid (1 equivalent)

-

Borane tetrahydrofuran complex (1 M solution in THF, 5 equivalents)[3]

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Septa

-

Syringes and needles

-

Addition funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Add 2-amino-5-bromobenzoic acid (e.g., 10 g, 46.3 mmol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with nitrogen for 10-15 minutes[3].

-

Dissolution: Add anhydrous THF (e.g., 100 mL) via syringe to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.

-

Reagent Addition: Slowly add the borane tetrahydrofuran solution (1 M, e.g., 231 mL, 231 mmol) dropwise via an addition funnel or syringe over 30-45 minutes. Maintain the internal temperature below 5°C during the addition[3].

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) under the nitrogen atmosphere[3].

-

Quenching: Carefully cool the reaction mixture back to 0°C with an ice bath. Slowly and cautiously add deionized water (e.g., 150 mL) dropwise to quench the excess borane complex. Note: This step is exothermic and will produce hydrogen gas; ensure adequate ventilation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). This removes any unreacted acidic starting material and aqueous residues.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product is often obtained as a solid with high purity. For the synthesis described in the reference, a quantitative yield of a white solid was reported[3]. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of the target compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 752969-45-2 | [5] |

| Molecular Formula | C₇H₈BrNO | [5][6] |

| Molecular Weight | 202.05 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically >95% | [5] |

| InChIKey | DFWOEGRWLGUMSG-UHFFFAOYSA-N | [5][7] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.2-7.4 | Doublet | 1H | H ortho to -Br |

| Aromatic CH | ~6.7-6.9 | Doublet of doublets | 1H | H meta to -Br, ortho to -NH₂ |

| Aromatic CH | ~6.5-6.7 | Doublet | 1H | H ortho to -CH₂OH, ortho to -NH₂ |

| Methylene CH₂ | ~4.5 | Singlet/Doublet | 2H | -CH₂OH |

| Amine NH₂ | ~3.5-5.0 | Broad Singlet | 2H | -NH₂ |

| Hydroxyl OH | ~2.0-4.0 | Broad Singlet/Triplet | 1H | -OH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | ~145-148 | C-NH₂ |

| Aromatic C | ~138-140 | C-CH₂OH |

| Aromatic C | ~130-133 | C-H |

| Aromatic C | ~115-120 | C-H |

| Aromatic C | ~112-115 | C-H |

| Aromatic C | ~108-112 | C-Br |

| Methylene C | ~63-66 | -CH₂OH |

Note: Exact chemical shifts are solvent-dependent. Data is inferred from typical values and related structures[8][9].

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 (Broad) | Alcohol hydroxyl group |

| N-H Stretch | 3300-3500 (Two sharp bands) | Primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Aryl C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Methylene C-H bonds |

| C=C Stretch (Aromatic) | 1500-1600 | Benzene ring |

| C-O Stretch | 1000-1260 | Primary alcohol |

| C-Br Stretch | 500-600 | Carbon-bromine bond |

These characteristic peaks confirm the successful reduction of the carboxylic acid to a primary alcohol while retaining the amine and bromide functionalities[9][10].

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will exhibit a molecular ion peak cluster corresponding to the molecular formula C₇H₈BrNO.

-

Isotopic Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), which is characteristic of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[7]. This provides definitive evidence for the presence of a single bromine atom in the structure. The calculated monoisotopic mass is approximately 200.97893 Da[7].

Conclusion

The synthesis of this compound is reliably achieved through the borane-mediated reduction of 2-amino-5-bromobenzoic acid. This method is high-yielding, chemoselective, and proceeds under mild conditions. The identity and purity of the final product are unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, each providing complementary structural information. This well-characterized intermediate stands as a valuable and versatile tool for professionals in drug discovery and chemical development.

References

- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 3. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]

- 6. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

Physical and chemical properties of (5-Amino-2-bromophenyl)methanol

An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol

Introduction

This compound is a substituted aromatic alcohol of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a trifunctional molecule, it incorporates a primary alcohol, an amine, and an aryl bromide. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the amino and bromo groups on the phenyl ring, coupled with the reactivity of the benzylic alcohol, allows for a wide range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the available physicochemical data, discusses analytical characterization techniques, and outlines logical synthetic and handling protocols. The insights provided are grounded in established chemical principles to support its application in complex synthetic workflows, particularly as an intermediate for active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[1][2]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical reagent. This compound is distinguished by a unique set of identifiers and physical properties, which are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Amino-2-bromobenzyl alcohol | [3] |

| CAS Number | 752969-45-2 | [3][4] |

| Molecular Formula | C₇H₈BrNO | [3][5] |

| Molecular Weight | 202.05 g/mol | [3] |

| Monoisotopic Mass | 200.97893 Da | [5] |

| Appearance | Solid | [3] |

| InChIKey | DFWOEGRWLGUMSG-UHFFFAOYSA-N | [3][5] |

Analytical Characterization

Characterizing the identity and purity of this compound is crucial for its reliable use in subsequent reactions. The primary methods for this are mass spectrometry and spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its monoisotopic mass (200.97893 Da).[5] Additionally, predictive modeling provides collision cross-section (CCS) values, which are valuable for compound identification in liquid chromatography-mass spectrometry (LC-MS) workflows.[5]

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 201.98621 | 133.7 |

| [M+Na]⁺ | 223.96815 | 145.3 |

| [M-H]⁻ | 199.97165 | 138.6 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While experimentally derived spectral data for this specific isomer is not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and amino substituents, likely appearing in the δ 6.5-7.5 ppm range. The benzylic protons of the -CH₂OH group would appear as a singlet, typically around δ 4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, and the hydroxyl (-OH) proton would also be a singlet, with chemical shifts that can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR would display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents (C-Br, C-NH₂, C-CH₂OH), and one signal for the benzylic carbon (-CH₂OH) typically around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:

-

Strong, broad O-H stretching from the alcohol group (~3200-3600 cm⁻¹).

-

N-H stretching from the primary amine, typically appearing as a doublet (~3300-3500 cm⁻¹).[6]

-

Aromatic C-H stretching (~3000-3100 cm⁻¹).

-

C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).[6]

-

A C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

-

For comparative analysis, researchers can refer to the extensive publicly available spectral data for the related isomer, (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3).[7]

Synthesis and Purification

Synthetic Rationale

The most direct and common synthetic route to substituted benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. In the case of this compound, the logical precursor would be 5-amino-2-bromobenzoic acid. This transformation requires a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the aromatic ring or the other functional groups.

Exemplar Protocol: Reduction of an Aminobromobenzoic Acid

Reaction: 2-Amino-5-bromobenzoic acid → 2-Amino-5-bromobenzyl alcohol

-

Setup: Add 2-amino-5-bromobenzoic acid (1.0 equiv) to a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar.

-

Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic, non-reactive solvent suitable for reactions with highly reactive hydride reagents.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial safety measure to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or portion-wise addition of lithium aluminum hydride (LiAlH₄) (approx. 3.0 equiv).[8][9] These are potent reducing agents necessary for the conversion of the carboxylic acid. The slow addition is essential to manage the reaction rate and heat generation.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask again to 0 °C and cautiously add water dropwise to quench the excess reducing agent. This is a highly exothermic step that generates hydrogen gas and must be performed with extreme care.

-

Workup and Extraction: Add ethyl acetate to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate to ensure full recovery of the product.[9]

-

Washing and Drying: The combined organic layers are washed with brine to remove residual water and inorganic salts, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

Purification

The crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.[9] The principle is to dissolve the crude product in a minimum amount of hot ethyl acetate, followed by the slow addition of hexanes (a non-solvent) until precipitation begins. Cooling the mixture allows for the formation of pure crystals, which are then isolated by filtration.

Synthesis and Purification Workflow

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

-

Amino Group: Functions as a nucleophile or a directing group. It can readily undergo N-acylation, N-alkylation, or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.

-

Bromine Atom: This is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.

-

Benzylic Alcohol: The -CH₂OH group can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution.

This trifunctionality makes it an ideal intermediate for constructing complex heterocyclic scaffolds used in drug discovery. For example, derivatives of this compound could be used in the synthesis of novel kinase inhibitors or other targeted therapeutics where a substituted aminobenzyl moiety is a key pharmacophore.[10]

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on the known hazards of related brominated and aminated aromatic compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related isomers are noted to be light-sensitive and are best stored under an inert atmosphere (e.g., argon) to prevent degradation.[13]

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its well-defined structure, featuring three distinct functional groups, offers chemists a versatile platform for molecular elaboration. While detailed experimental data for this specific isomer is emerging, its properties and reactivity can be reliably inferred from established chemical principles and comparison with related, well-documented isomers. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its effective and safe use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 3. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]

- 4. This compound | 752969-45-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]

Solubility Profile of (5-Amino-2-bromophenyl)methanol: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-bromophenyl)methanol is a substituted aromatic compound with functional groups that impart a unique and complex solubility profile. As a critical parameter in drug discovery and development, understanding its behavior in various solvents is paramount for formulation, bioavailability, and process chemistry. This guide provides a deep dive into the theoretical principles governing the solubility of this molecule, outlines authoritative experimental protocols for its empirical determination, and offers predictive insights into its behavior across a spectrum of common laboratory solvents. By integrating fundamental chemical principles with robust experimental design, this document serves as an essential resource for scientists working with this and structurally related compounds.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like this compound, which possesses potential as a building block in medicinal chemistry, poor solubility can create significant hurdles. It can lead to unpredictable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately compromising the therapeutic potential of a drug candidate.[1][2] Therefore, a thorough characterization of its solubility is not merely a preliminary step but a critical component of risk assessment and lead optimization in the drug development pipeline.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interactions with different solvents:

-

Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Hydroxyl Group (-CH₂OH): This group is polar and acts as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[3]

-

Amino Group (-NH₂): Similar to the hydroxyl group, the primary amine is polar and can donate and accept hydrogen bonds, enhancing aqueous solubility.[4] As a weak base, its protonation in acidic media can dramatically increase solubility.[4]

-

Bromo Substituent (-Br): The halogen atom is electronegative, contributing to the molecule's overall polarity, but it also adds to the molecular weight and volume, which can sometimes decrease solubility.

The interplay of these functional groups suggests that this compound will exhibit amphiphilic character, with limited solubility in both highly polar and completely nonpolar solvents, and likely preferential solubility in polar aprotic or moderately polar protic solvents.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. byjus.com [byjus.com]

- 4. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

(5-Amino-2-bromophenyl)methanol: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-bromophenyl)methanol is a strategically substituted aromatic building block poised for significant applications in modern medicinal chemistry. Its unique trifunctional nature—a primary amine, a bromine atom, and a primary alcohol—offers a rich chemical canvas for the synthesis of diverse molecular architectures. This guide elucidates the untapped potential of this scaffold, presenting a forward-looking perspective on its application in the discovery of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive compounds, we provide a comprehensive roadmap for the design, synthesis, and biological evaluation of new chemical entities derived from this promising starting material. This document is intended to serve as a practical resource for researchers engaged in the exploration of new therapeutic frontiers.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical matter with therapeutic potential is the cornerstone of drug discovery. The selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the biological targets that can be modulated. This compound presents a compelling case for its utilization as a versatile starting point for library synthesis. The molecule's key features include:

-

A Nucleophilic Amino Group: This primary amine serves as a key handle for a wide array of chemical transformations, including amidation, sulfonylation, and the construction of various heterocyclic systems.

-

A Reactive Bromine Atom: The bromo substituent is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

-

A Modifiable Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde for subsequent reactions or functionalized to form ethers and esters, providing another avenue for structural diversification.

The spatial arrangement of these functional groups allows for the generation of complex, three-dimensional structures with the potential for high-affinity and selective interactions with biological targets.

Synthetic Utility: A Gateway to Privileged Heterocyclic Scaffolds

The true potential of this compound lies in its ability to serve as a precursor to privileged heterocyclic scaffolds known for their prevalence in approved drugs and clinical candidates.

Synthesis of Quinazolines and Quinolines

2-Aminobenzyl alcohols are well-established precursors for the synthesis of quinazolines and quinolines, two heterocyclic systems of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.

The following diagram illustrates a general workflow for the synthesis of quinazoline derivatives from this compound.

Caption: Synthetic workflow for quinazoline library generation.

This protocol is a representative example of how this compound can be converted to a quinazoline scaffold.

-

Oxidation to the Aldehyde: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromobenzaldehyde.

-

Cyclization to the Quinazoline: The resulting aldehyde can be reacted with a variety of reagents to form the quinazoline ring. For example, heating the aldehyde with formamide or ammonium acetate in the presence of an acid catalyst can yield the quinazoline core. Alternatively, reaction with guanidine hydrochloride can introduce an amino group at the 2-position.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bromo-substituted quinazoline.

Potential Therapeutic Applications: Targeting Kinases and GPCRs

The structural motifs accessible from this compound are prevalent in a number of clinically relevant drug classes.

Kinase Inhibitors for Oncology

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The bromo-substituent on the quinazoline ring can serve as a key interaction point within the ATP-binding pocket of these kinases or as a handle for further derivatization to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

Studies on bromo-substituted quinazolines have shown that the position and nature of the substituent at the 4-position of the quinazoline ring are critical for activity. For instance, anilino-quinazolines with a bromine atom on the aniline ring have demonstrated potent EGFR inhibitory activity[1]. The 6-bromo substitution on the quinazoline core, accessible from this compound, can be explored in combination with various 4-anilino moieties to generate novel EGFR inhibitors.

Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and shown to possess significant anticancer activity, acting as VEGFR-2 inhibitors[2][3][4]. This highlights the potential of the bromo-aminophenyl motif in the development of anti-angiogenic agents.

The following diagram depicts the potential inhibition of the VEGFR-2 signaling pathway by a derivative of this compound.

Caption: Inhibition of the VEGFR-2 signaling cascade.

-

Materials: Recombinant human VEGFR-2 kinase, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase assay buffer, the substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP. d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC₅₀ value by fitting the data to a dose-response curve.

| Compound ID | Scaffold | Target Kinase | Reported IC₅₀ (µM) | Reference |

| Derivative 7d | 1-benzyl-5-bromoindolin-2-one | VEGFR-2 | 0.503 | [2][4] |

| Compound 25 | 2-(3-bromophenyl)quinazolin-4-one | CDK9 | 0.142 | [5] |

| Compound 21 | 6-bromo-4-(hydrazinyl)quinazoline | EGFRwt | 0.0461 | [1] |

GPCR Modulators for Neurological Disorders

The bromo-aminophenyl motif is also present in compounds targeting G-protein coupled receptors, such as dopamine receptors. For instance, bromo-substituted 1-phenyl-3-benzazepine derivatives have been synthesized and shown to have high affinity for the D1 dopamine receptor[6][7]. This suggests that this compound could be a valuable starting material for the synthesis of novel CNS-active agents.

The following diagram outlines a typical workflow for identifying and characterizing GPCR ligands derived from this compound.

Caption: Workflow for GPCR ligand discovery and optimization.

-

Materials: Cell membranes expressing the human dopamine D1 receptor, a radiolabeled ligand (e.g., [³H]SCH23390), non-labeled competitor (e.g., haloperidol), test compounds, and scintillation cocktail.

-

Procedure: a. In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound. For non-specific binding control, add an excess of the non-labeled competitor. b. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium. c. Wash the plate to remove unbound radioligand and dry the filters. d. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound by fitting the data to a competition binding curve using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a commercially available and highly versatile building block that holds considerable promise for the discovery of novel therapeutic agents. Its strategic placement of functional groups provides a robust platform for the synthesis of diverse compound libraries targeting key protein families implicated in a range of diseases. The demonstrated utility of structurally related compounds as potent kinase inhibitors and GPCR modulators provides a strong rationale for the exploration of this scaffold in drug discovery programs. Future efforts should focus on the systematic exploration of the chemical space accessible from this starting material and the thorough biological evaluation of the resulting compounds to unlock their full therapeutic potential.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. The (5-Amino-2-bromophenyl)methanol moiety represents a versatile and highly functionalized starting point for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. Its unique arrangement of an amino group, a bromine atom, and a hydroxymethyl group on a phenyl ring offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology.

I. The Core Scaffold: this compound - Properties and Synthesis

This compound is a solid organic compound with the molecular formula C7H8BrNO and a molecular weight of approximately 202.05 g/mol .[1] The presence of both a nucleophilic amino group and a reactive bromine atom makes it a valuable building block in organic synthesis.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding carboxylic acid, 2-bromo-5-aminobenzoic acid. A common and effective method involves the use of a borane-tetrahydrofuran complex (BH3-THF).[2][3][4][5][6] This approach is favored for its selectivity in reducing carboxylic acids to alcohols without affecting other functional groups.

A general procedure for the synthesis of a related isomer, (2-Amino-5-bromophenyl)methanol, from 2-amino-5-bromobenzoic acid provides a reliable template for the synthesis of this compound.[7][8]

Experimental Protocol: Synthesis of Aminobenzyl Alcohols via Carboxylic Acid Reduction

Objective: To synthesize this compound by the reduction of 2-bromo-5-aminobenzoic acid.

Materials:

-

2-bromo-5-aminobenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Borane tetrahydrofuran solution (1 M in THF)[7]

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-5-aminobenzoic acid in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the borane tetrahydrofuran solution dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

II. Therapeutic Applications in Oncology: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have emerged as promising candidates for the development of targeted cancer therapies. The bromophenyl moiety is a common feature in a number of potent kinase inhibitors, suggesting that this scaffold can be effectively utilized to target the ATP-binding sites of key oncogenic kinases.[9][10][11]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[12] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several small-molecule EGFR inhibitors feature a substituted aminophenyl ring, highlighting the potential for this compound derivatives to be developed as EGFR inhibitors.[12]

B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[13] The inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. The bromophenyl group has been identified as a key structural feature in some VEGFR-2 inhibitors, suggesting that derivatives of this compound could be potent anti-angiogenic agents.[14]

Signaling Pathway Diagram: EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

III. Structure-Activity Relationship (SAR) Studies

The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship (SAR). For derivatives of this compound, modifications at the amino, hydroxyl, and bromo positions can significantly impact their biological activity.

-

Amino Group (Position 5): The amino group serves as a key point for derivatization. Acylation or substitution with various heterocyclic or aromatic moieties can lead to enhanced binding affinity and selectivity for target kinases.

-

Hydroxymethyl Group (Position 1): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be etherified or esterified to modulate solubility and cell permeability.

-

Bromo Group (Position 2): The bromine atom can participate in halogen bonding with the target protein and serves as a handle for cross-coupling reactions to introduce further structural diversity.

| Compound/Analog | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Derivative 1 | EGFR | A431 | 0.029 nM | [11] |

| Pyrido[3,4-d]pyrimidine Derivative | EGFR | A431 | < 1 nM | [10] |

| Quinazolinone Derivative 25 | CDK9 | - | 0.142 µM | [15] |

| Bromophenol Derivative 4g | A549 | A549 | Not specified | [16] |

| Aminobenzylnaphthol MMZ-140C | - | HT-29 | 37.76 µM | [17] |

Note: The data presented is for structurally related compounds to illustrate the potential of the bromophenyl scaffold. Specific data for direct derivatives of this compound is an area for ongoing research.

IV. Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound derivatives is crucial to determine their therapeutic potential. The following are standard in vitro assays used to assess their anticancer activity.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. In Vitro Kinase Inhibition Assay

To confirm the direct inhibitory effect of the compounds on their target kinases (e.g., EGFR, VEGFR-2), an in vitro kinase assay is performed.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

V. Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer agents. The versatility of the scaffold allows for the synthesis of a wide range of analogs, and the presence of the bromophenyl moiety suggests a high likelihood of activity against various protein kinases. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear SAR and to identify lead compounds with potent and selective activity against key oncogenic targets. Further optimization of these lead compounds could pave the way for the development of next-generation targeted therapies for cancer.

VI. References

-

Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. --INVALID-LINK--

-

Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51. --INVALID-LINK--

-

El-Damasy, A. K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8256. --INVALID-LINK--

-

ChemicalBook. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3. --INVALID-LINK--

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... --INVALID-LINK--

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. --INVALID-LINK--

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). --INVALID-LINK--

-

ResearchGate. EGFR and/or VEGFR-2 tyrosine kinase inhibitors. --INVALID-LINK--

-

ResearchGate. IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. --INVALID-LINK--

-

ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. --INVALID-LINK--

-

Organic Chemistry Portal. Borane Reagents. --INVALID-LINK--

-

Common Organic Chemistry. Borane Tetrahydrofuran. --INVALID-LINK--

-

CymitQuimica. 5-amino-2-bromobenzenemethanol. --INVALID-LINK--

-

ChemicalBook. Applications of Borane-tetrahydrofuran Complex. --INVALID-LINK--

-

Wikipedia. Borane–tetrahydrofuran. --INVALID-LINK--

-

ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines. --INVALID-LINK--

-

PubMed. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. --INVALID-LINK--

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. --INVALID-LINK--

-

MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. --INVALID-LINK--

-

PubMed. 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. --INVALID-LINK--

-

National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. --INVALID-LINK--

-

National Center for Biotechnology Information. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. --INVALID-LINK--

-

ResearchGate. Antitumor activity of some compounds. --INVALID-LINK--

-

MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). --INVALID-LINK--

-

MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. --INVALID-LINK--

-

CymitQuimica. (2-Amino-5-bromophenyl)methanol. --INVALID-LINK--

-

PubMed. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. --INVALID-LINK--

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. --INVALID-LINK--

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. --INVALID-LINK--

-

National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. --INVALID-LINK--

-

Selleck Chemicals. VEGFR Inhibitor Review. --INVALID-LINK--

-

ChemScene. (5-Amino-2-nitrophenyl)methanol. --INVALID-LINK--

-

Science.gov. lines ic50 values: Topics by Science.gov. --INVALID-LINK--

-

PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. --INVALID-LINK--

-

PubMed. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. --INVALID-LINK--

-

Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. --INVALID-LINK--

-

SpectraBase. 2-Amino-5-bromobenzyl alcohol. --INVALID-LINK--

References

- 1. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Borane Reagents [organic-chemistry.org]

- 4. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 5. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 6. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the amino group in (5-Amino-2-bromophenyl)methanol

An In-depth Technical Guide to the Reactivity of the Amino Group in (5-Amino-2-bromophenyl)methanol

Introduction

This compound, also known as 5-Amino-2-bromobenzyl alcohol, is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and other tailored molecules. The reactivity of this compound is dominated by the interplay of its functional groups, with the amino group serving as the primary center for a wide array of chemical transformations.

This guide provides a comprehensive analysis of the reactivity of the amino group in this compound. We will delve into the electronic and steric factors that govern its behavior, explore its key chemical transformations with detailed protocols, and discuss the analytical methods for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their work.

Chapter 1: The Electronic and Steric Landscape

The reactivity of the amino group in this compound is not considered in isolation. It is profoundly influenced by the electronic and steric contributions of the other substituents on the aromatic ring: the ortho-bromo group and the meta-hydroxymethyl group.

A Tug-of-War of Substituent Effects

The chemical behavior of the aniline-like amino group is a direct consequence of the electron density on the nitrogen atom. This density is modulated by both resonance and inductive effects from the ring and its substituents.

-

Amino Group (+R > -I): The amino group itself is a powerful activating group. Its lone pair of electrons is delocalized into the aromatic π-system through a strong positive resonance effect (+R).[3][4] This increases the electron density at the ortho and para positions and makes the nitrogen atom a potent nucleophile.

-

Bromo Group (-I > +R): The bromine atom is an electronegative substituent that withdraws electron density through a negative inductive effect (-I). While it possesses lone pairs that can be donated via a positive resonance effect (+R), the inductive effect is dominant, making it an overall deactivating group. However, it still directs incoming electrophiles to the ortho and para positions.

-

Hydroxymethyl Group (-I): The -CH₂OH group is a weak electron-withdrawing group through a negative inductive effect (-I), slightly decreasing the electron density of the ring.

In this compound, the amino group is para to the hydroxymethyl group and meta to the bromine atom. The dominant +R effect of the amino group significantly increases the nucleophilicity of the nitrogen, making it readily available for reactions. However, the combined electron-withdrawing inductive effects of the bromine and hydroxymethyl groups decrease the overall electron density of the ring and the basicity of the amino group compared to unsubstituted aniline.[3][5] Furthermore, the bromine atom at the ortho position introduces steric hindrance, which can modulate the rate and feasibility of reactions at the amino group.[4][6]

Caption: Electronic and steric effects on the amino group.

Basicity and Nucleophilicity Profile

Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophile.[7]

-

Basicity: Like ammonia and other amines, the amino group in this compound is basic.[3] However, the delocalization of the nitrogen's lone pair into the aromatic ring, coupled with the inductive withdrawal from the bromo and hydroxymethyl substituents, renders it significantly less basic than aliphatic amines and even less basic than aniline.[3][5]

-

Nucleophilicity: Despite its reduced basicity, the amino group remains a strong nucleophile.[3] This high nucleophilicity is the driving force for its most common and synthetically useful reactions, such as acylation and alkylation.

Chapter 2: Key Transformations of the Amino Group

The synthetic utility of this compound is primarily derived from the versatile reactivity of its amino group. This section details the protocols for its most critical transformations.

N-Acylation: Amide Formation

N-acylation is a fundamental reaction used to form a stable amide bond. This transformation is often employed to protect the amino group during subsequent reactions or as a key step in the synthesis of pharmacologically active molecules. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or anhydride.[3]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.95 mmol) in 20 mL of dichloromethane (DCM). Add triethylamine (0.83 mL, 5.94 mmol, 1.2 equiv.) to the solution.

-

Reaction: Cool the flask in an ice bath to 0 °C. Slowly add acetyl chloride (0.42 mL, 5.44 mmol, 1.1 equiv.) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Caption: General workflow for the N-acylation reaction.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides is possible, it can be difficult to control and may lead to over-alkylation.[3] Modern methods, such as borrowing hydrogen catalysis, offer a more efficient and environmentally friendly approach, allowing for the N-alkylation of amines using alcohols.[8][9]

-

Catalyst System: A transition metal catalyst (e.g., based on Ru or Ir) is used to temporarily "borrow" hydrogen from a primary alcohol (e.g., methanol), oxidizing it to an aldehyde (formaldehyde).

-

Condensation: The in situ generated formaldehyde condenses with the amino group of this compound to form an imine intermediate.

-

Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated secondary amine.

-

Selectivity: This method often provides high selectivity for mono-alkylation, minimizing the formation of quaternary ammonium salts.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10] The reaction is performed in cold aqueous acid with sodium nitrite. The resulting diazonium salt (Ar-N₂⁺) is highly versatile and can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.

-

Diazotization Setup: Dissolve this compound (1.0 g, 4.95 mmol) in a mixture of 10 mL of water and 1.5 mL of concentrated sulfuric acid in a 100 mL beaker. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.38 g, 5.44 mmol, 1.1 equiv.) in 5 mL of cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. A positive test with starch-iodide paper indicates a slight excess of nitrous acid.

-

Decomposition to Phenol: In a separate flask, heat 15 mL of 1M H₂SO₄ to boiling. Carefully and slowly add the cold diazonium salt solution to the hot acid. Vigorous evolution of N₂ gas will be observed.

-

Isolation: After the addition is complete, cool the reaction mixture. The product, (5-Hydroxy-2-bromophenyl)methanol, may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product should be purified by column chromatography.

-

Safety Note: Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and use them immediately after preparation.

Caption: Logical flow for diazotization and conversion to a phenol.

Participation in Cyclization Reactions

The presence of both an amino group and a hydroxymethyl group on the same molecule makes this compound an excellent precursor for synthesizing N-heterocycles.[11] For example, under appropriate catalytic conditions, the hydroxymethyl group can be oxidized in situ to an aldehyde, which can then undergo intramolecular condensation or react with other components in the mixture to form quinolines, quinazolines, and other fused ring systems. The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic example of such a cyclization strategy.[11]

Chapter 3: Analytical Characterization

Monitoring the reactions of this compound and confirming the structure of its products requires standard analytical techniques.

Data Presentation: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1][12] |

| Molecular Weight | 202.05 g/mol | [1][12] |

| Appearance | Light tan to brown solid | [12][13] |

| Melting Point | 112-113 °C | [12][13] |

| CAS Number | 20712-12-3 | [12] |

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum of the starting material shows characteristic peaks for the aromatic protons, the benzylic CH₂ protons, the alcohol OH proton, and the NH₂ protons.[13] Upon acylation, the NH₂ signal disappears and is replaced by a single NH proton signal, typically shifted downfield.

-

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule.[2]

-

FTIR: The infrared spectrum prominently displays N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹) and a broad O-H stretch for the alcohol group. After acylation, the N-H stretches are replaced by a single N-H band, and a strong C=O (amide I) band appears around 1650 cm⁻¹.

Conclusion

The amino group of this compound is a highly reactive and synthetically versatile functional group. Its nucleophilicity, governed by the strong resonance donation into the aromatic ring, allows for a host of valuable transformations including N-acylation, N-alkylation, and diazotization. While its basicity is tempered by the inductive effects of the ortho-bromo and meta-hydroxymethyl substituents, its utility as a nucleophile remains paramount. A thorough understanding of the electronic and steric factors at play is crucial for designing efficient synthetic routes and for predicting the outcomes of its reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this important chemical building block in the development of new materials and therapeutic agents.

References

- 1. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. Introduction to Amino Acid Reactivity [employees.csbsju.edu]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of the Bromine Atom in the Reactions of (5-Amino-2-bromophenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with a Strategic Anchor

(5-Amino-2-bromophenyl)methanol, a seemingly simple molecule, is a cornerstone in the synthesis of complex organic scaffolds, particularly in the realm of medicinal chemistry. Its utility stems not from the individual reactivity of its amino, bromo, and methanol functionalities alone, but from the intricate interplay between them. The bromine atom, in particular, serves as a strategic anchor, a versatile handle that unlocks a vast chemical space through a variety of cross-coupling reactions. This guide provides a comprehensive exploration of the pivotal role of the bromine atom in the reactions of this compound, offering insights into its electronic influence, its utility in carbon-carbon and carbon-nitrogen bond formation, and its impact on the reactivity of the neighboring functional groups.

The strategic placement of the bromine atom ortho to the methanol group and meta to the amino group creates a unique electronic and steric environment. The electron-withdrawing inductive effect of the bromine atom modulates the nucleophilicity of the amino group and the reactivity of the benzylic alcohol. Simultaneously, its presence provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This guide will delve into the mechanistic nuances of these transformations and provide practical, field-proven protocols for leveraging the unique reactivity of this versatile building block.

The Electronic Influence of the Bromine Atom: A Modulator of Reactivity

The bromine atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring. This effect has profound implications for the reactivity of the other functional groups present in this compound.

Modulation of Amino Group Reactivity

The electron-withdrawing nature of the bromine atom decreases the electron density on the aromatic ring, which in turn reduces the basicity of the para-amino group. This modulation is crucial in controlling the reactivity of the aniline moiety. In electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing effect of the amino group is somewhat tempered by the deactivating effect of the bromine. This can lead to more selective reactions and prevent unwanted side products that can arise from the high reactivity of anilines.

Influence on the Methanol Group's Reactivity

The electron-withdrawing effect of the bromine atom also extends to the benzylic alcohol. This decrease in electron density at the benzylic carbon can influence its reactivity in several ways:

-

Oxidation: The oxidation of benzyl alcohols to their corresponding aldehydes is a common transformation. The presence of an electron-withdrawing group like bromine can make the alcohol slightly less susceptible to oxidation compared to an unsubstituted benzyl alcohol. However, efficient oxidation to 5-amino-2-bromobenzaldehyde can be readily achieved under appropriate conditions, with yields reported in the range of 80-88%.[1]

-

Nucleophilic Substitution: The hydroxyl group of the benzyl alcohol can be substituted by other nucleophiles. The electron-withdrawing bromine atom can destabilize a potential benzylic carbocation intermediate that might form in an S(_N)1-type reaction. This suggests that S(_N)2-type substitution pathways may be favored.

The Bromine Atom as a Gateway for Cross-Coupling Reactions

The most significant role of the bromine atom in this compound is its function as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical agents and functional materials.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures.[2] The bromine atom in this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The presence of the amino and methanol groups is generally well-tolerated under the mild conditions of the Suzuki coupling.

dot

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (5-amino-2-phenylphenyl)methanol.

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 | 12-24 | ~85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~78 |

| Note: Yields are based on structurally similar substrates and serve as a predictive guide.[3] |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[4][5][6] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are nitrogen-containing heterocycles. The bromine atom of this compound is an ideal handle for this transformation, enabling the introduction of a diverse range of primary and secondary amines.

dot

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

-

Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |

| Primary Aliphatic Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 |

| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 24 |

| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 16 |

| Note: Conditions are generalized and may require optimization for specific substrates. |

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides.[7] The bromine atom of this compound can undergo a Heck reaction with various alkenes to introduce a vinyl group, which can then be further functionalized. This reaction is particularly useful for the synthesis of styrenic derivatives.

Applications in the Synthesis of Heterocycles: Building Quinazolines

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems, with quinazolines being a prominent example. Quinazolines are a class of fused heterocycles that are prevalent in many biologically active compounds and pharmaceuticals. The amino and methanol functionalities of this compound can participate in cyclization reactions to form the quinazoline core.

One synthetic strategy involves the oxidation of the methanol group to an aldehyde, followed by condensation with a suitable nitrogen source to form the quinazoline ring. Alternatively, transition-metal-catalyzed methods can be employed to construct the quinazoline scaffold from (2-aminophenyl)methanols and amides or nitriles.[8][9][10] The bromine atom can be retained during these transformations, allowing for subsequent functionalization of the quinazoline core via the cross-coupling reactions described above.

dot

Caption: A potential synthetic route to functionalized quinazolines from this compound.

Conclusion: A Strategic Tool for Molecular Architects